molecular formula C24H21FN4O2S B2930825 N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476450-90-5

N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2930825
CAS RN: 476450-90-5
M. Wt: 448.52
InChI Key: PAKGJHVOQSUAFS-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring . It also contains a benzylsulfanyl group, a fluorophenyl group, and a methoxybenzamide group. These groups could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a benzylsulfanyl group, a fluorophenyl group, and a methoxybenzamide group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the triazole ring, the benzylsulfanyl group, the fluorophenyl group, and the methoxybenzamide group) would all play a role .

Scientific Research Applications

Microwave-Assisted Synthesis

One study details a catalyst- and solvent-free approach for the synthesis of related triazole compounds using microwave-assisted techniques. This method highlights the efficient and regioselective synthesis of heterocyclic amides, which could be applicable to the synthesis of N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide, given its structural similarity. Theoretical and crystallographic analyses provide insights into the molecular interactions and conformations of the synthesized compounds (Moreno-Fuquen et al., 2019).

Antimicrobial Applications

Another area of research involves the synthesis and evaluation of fluorobenzamides, including those with triazole rings, for antimicrobial applications. These compounds have shown promising activity against various bacterial and fungal strains, indicating potential for the development of new antimicrobial agents. The presence of fluorine atoms and triazole rings in the structure is essential for enhancing antimicrobial activity, which could be relevant for similar compounds like N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide (Desai et al., 2013).

Herbicidal Activity

Research into triazolinone derivatives, which share a core structural motif with N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide, has demonstrated significant herbicidal activity. These compounds act as inhibitors of protoporphyrinogen oxidase, an essential enzyme in plant chlorophyll synthesis. This suggests potential applications of similar compounds in agricultural settings for weed control (Luo et al., 2008).

Molecular Docking Studies

Molecular docking studies on benzimidazole derivatives bearing a triazole ring have been conducted to explore their potential as epidermal growth factor receptor (EGFR) inhibitors. These studies, which include density functional theory calculations, provide valuable insights into the binding affinities and mechanisms of action of these compounds, which could be relevant for the design and development of new anticancer agents with structures similar to N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide (Karayel, 2021).

properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-31-21-13-7-18(8-14-21)23(30)26-15-22-27-28-24(32-16-17-5-3-2-4-6-17)29(22)20-11-9-19(25)10-12-20/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGJHVOQSUAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

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